2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride
Description
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Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O.2ClH/c1-4-18-6-5-15-14(18)19-9-7-17(8-10-19)11-13(20)16-12(2)3;;/h5-6,12H,4,7-11H2,1-3H3,(H,16,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKVPDTYGGHZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride is a synthetic organic molecule that incorporates several pharmacologically relevant structural motifs, including an imidazole ring and a piperazine moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H29Cl2N5O |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1323697-90-0 |
This compound's structure suggests the potential for diverse interactions with biological targets due to the presence of multiple functional groups.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, derivatives of imidazole have been shown to induce apoptosis in cancer cell lines. A related study highlighted that an imidazole derivative (compound 4f ) demonstrated potent antiproliferative effects against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in terms of potency and selectivity towards tumor cells .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
|---|---|---|---|
| 4f | 3.24 | 23–46 | Induces apoptosis via Bax/Bcl-2 modulation |
| 5-FU | 74.69 | N/A | Inhibits thymidylate synthase |
| MTX | 42.88 | N/A | Inhibits dihydrofolate reductase |
The selectivity index indicates that compound 4f is significantly more tolerable to normal cells compared to tumor cells, suggesting a favorable therapeutic profile.
Neuropharmacological Effects
Compounds containing piperazine and imidazole rings are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. A study on similar piperazine derivatives indicated their potential as antidepressants and anxiolytics , which could also be relevant for the target compound under investigation.
The biological activity of This compound may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to modulate apoptotic pathways by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- Receptor Modulation : The imidazole and piperazine components may interact with various receptors in the central nervous system, potentially affecting mood and behavior.
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties, indicating that this compound might also possess such effects, although specific data is limited.
Case Studies
A notable study evaluated the effects of imidazole derivatives on cancer cell lines, demonstrating that structural modifications significantly impacted their biological activity. The most active derivative in this series showed an IC50 value comparable to established chemotherapeutics while maintaining a high selectivity towards cancer cells over normal cells .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride, and how is purity ensured?
Answer:
The synthesis typically involves coupling imidazole derivatives with piperazine and acetamide moieties under controlled conditions. Key steps include:
- Reaction Optimization : Use of catalysts (e.g., Pd/C for cross-coupling) and solvents (e.g., DMF or THF) to enhance yield .
- Purification : Column chromatography or recrystallization to isolate intermediates.
- Purity Validation : Analytical techniques such as HPLC (≥95% purity threshold), -/-NMR for structural confirmation, and elemental analysis to verify stoichiometric ratios .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Refer to GHS-aligned safety guidelines:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Emergency Measures : Immediate skin rinsing with water for spills; activated charcoal for accidental ingestion .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing bias?
Answer:
Adopt a split-plot randomized block design (as in ):
- Controls : Include positive/negative controls (e.g., known agonists/inhibitors).
- Replication : Four replicates per treatment to account for biological variability .
- Variables : Test dose-response curves (1 nM–100 µM) and assess time-dependent effects (e.g., 24–72 hr exposure) .
Advanced: How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?
Answer:
- Structural Analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify steric/electronic discrepancies in analog derivatives .
- Assay Replication : Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and under standardized conditions (pH 7.4, 37°C) .
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent polarity affecting solubility) .
Advanced: What methodologies assess the compound’s stability under varying environmental conditions?
Answer:
- Accelerated Degradation Studies : Expose the compound to stressors (e.g., UV light, 40–80°C) and monitor degradation via HPLC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 2–9) to simulate gastrointestinal/physiological conditions .
- Long-Term Storage : Analyze crystalline vs. lyophilized forms for hygroscopicity and shelf-life .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperazine ring conformation .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can computational modeling predict the compound’s target interaction mechanisms?
Answer:
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to receptors (e.g., GPCRs or kinases) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on activity using MOE or ChemAxon .
Advanced: What strategies optimize synthetic yield without compromising purity?
Answer:
- Design of Experiments (DoE) : Vary temperature (50–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Basic: Which analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Employ a C18 column with ESI+ ionization and MRM transitions for high sensitivity (LOQ: 1 ng/mL) .
- Calibration Curves : Prepare in plasma/serum (1–1000 ng/mL) with internal standards (e.g., deuterated analogs) .
Advanced: How can researchers investigate synergistic effects with co-administered therapeutics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
